REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1
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Name
|
|
Quantity
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27 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
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Name
|
|
Quantity
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350 mL
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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ice water
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Quantity
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1 L
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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FILTRATION
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Details
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the resulting white precipitate was filtered off
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Type
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WASH
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Details
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washed with water until acid-free
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Type
|
CUSTOM
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Details
|
Recrystallisation from glacial acetic acid afforded white crystals which
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Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over potassium hydroxide in vacuo
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |